ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate
Description
This compound features a complex polycyclic core (7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(12),2(6),8,10-tetraene) linked to a 2,5-dimethylpyrrole moiety via a sulfanyl-acetyl bridge, with an ethyl benzoate ester at the para position. Its synthesis likely involves multi-step reactions, including cyclization, acetylation, and esterification, as seen in analogous heterocyclic hybrids (e.g., ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate synthesis via condensation of acetonyl acetone and ethyl 4-aminobenzoate) .
Properties
Molecular Formula |
C26H25N3O3S2 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
ethyl 4-[2,5-dimethyl-3-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H25N3O3S2/c1-4-32-26(31)17-8-10-18(11-9-17)29-15(2)12-20(16(29)3)21(30)13-33-24-23-19-6-5-7-22(19)34-25(23)28-14-27-24/h8-12,14H,4-7,13H2,1-3H3 |
InChI Key |
CCWXJDUPKDXWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Research Implications and Limitations
While computational similarity metrics (Tanimoto, Dice) and bioactivity clustering provide robust frameworks for comparison , experimental validation of the target compound’s efficacy and toxicity is lacking. Key gaps include:
- Binding affinity assays : Direct testing against HDACs or kinases is needed to confirm predicted activity.
- ADMET profiling : Despite similarities in LogP and hydrogen bonding, in vivo pharmacokinetics may diverge due to the compound’s larger size and polycyclic rigidity .
Biological Activity
Ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a benzoate moiety, a pyrrole ring, and a thiazole-like component. This complexity may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to possess antibacterial properties against various pathogens. This compound may similarly inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Compounds derived from similar scaffolds have demonstrated anticancer effects in vitro and in vivo. For example, some thiazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The specific mechanisms by which this compound exerts its effects require further investigation but may involve similar pathways.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating cytokine release and inhibiting the activation of inflammatory pathways. Histamine receptor antagonists have been studied for their roles in reducing inflammation in allergic conditions and asthma; thus, exploring the interaction of this compound with these receptors could provide insights into its potential therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial activity of thiazole derivatives found that compounds with similar structural features inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.
- Anticancer Research : In vitro studies on related compounds revealed that they could significantly reduce the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Inflammation Models : Animal models treated with thiazole-based compounds demonstrated reduced levels of pro-inflammatory cytokines in models of induced inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
